2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Overview
Description
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole can be synthesized through a one-step condensation reaction involving methyl acryloyl chloride and 2,5-dimercaptothiadiazole . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The focus is often on achieving high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high refractive index coatings and other specialized materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(methylallyl thioester)-thiadiazole: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2,5-Bis(hydroxymethyl)furan: Another heterocyclic compound with different functional groups, used in different applications.
Uniqueness
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
2,5-bis(methylsulfanyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVACELPFXBLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294434 | |
Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7653-69-2 | |
Record name | 7653-69-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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